N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Covalent inhibitor design Glutathione S-Transferase Omega 1 Michael acceptor

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide (CAS 1342347-44-7) is a low-molecular-weight (182.25 g/mol) heterobifunctional research chemical. Its structure uniquely positions an electrophilic acrylamide (prop-2-enamide) warhead at a distal methylene spacer from a 4-methyl-1,3-thiazole core.

Molecular Formula C8H10N2OS
Molecular Weight 182.24
CAS No. 1342347-44-7
Cat. No. B2383982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
CAS1342347-44-7
Molecular FormulaC8H10N2OS
Molecular Weight182.24
Structural Identifiers
SMILESCC1=C(SC=N1)CNC(=O)C=C
InChIInChI=1S/C8H10N2OS/c1-3-8(11)9-4-7-6(2)10-5-12-7/h3,5H,1,4H2,2H3,(H,9,11)
InChIKeyMFJYWEUEUITDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide (CAS 1342347-44-7): A Dual-Function Thiazole-Acrylamide Building Block for Covalent Probe and Bioconjugate Development


N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide (CAS 1342347-44-7) is a low-molecular-weight (182.25 g/mol) heterobifunctional research chemical. Its structure uniquely positions an electrophilic acrylamide (prop-2-enamide) warhead at a distal methylene spacer from a 4-methyl-1,3-thiazole core . This architecture enables two distinct modes of action: first, the acrylamide can act as a Michael acceptor in cysteine-targeted covalent inhibitor design, following validated strategies in kinase and protease drug discovery [1]; second, the thiazole ring provides a platform for metal coordination, π-stacking, and antimicrobial pharmacophore development [2]. Unlike simple acrylamides or thiazoles that offer only one functional modality, this compound integrates both functionalities in a single, compact scaffold suitable for fragment-based drug discovery (FBDD) and polymer conjugation chemistry.

Why N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Cannot Be Replaced by First-Generation Thiazole Amides or Simple Acrylamides


Procurement substitutions for 1342347-44-7 frequently fail due to the critical interdependence of its methylene spacer and 4-methyl substitution on the thiazole ring. Replacing this compound with canonical 2-aminothiazole-acrylamides alters the electrophilic reactivity and target-binding geometry, as shown in structure-activity relationship (SAR) studies on GSTO1 inhibitors where a phenylthiazole-2-yl acrylamide required extensive optimization to achieve nanomolar potency, whereas the non-acrylamide propanamide analog (N-(4-methyl-1,3-thiazol-2-yl)propanamide) was completely inactive as a covalent inhibitor [1]. Similarly, the N-methyl derivative (CAS 1342745-80-5) introduces steric hindrance that reduces conjugate addition efficiency, making it unsuitable for applications requiring rapid cysteine engagement . Generic acrylamides such as N-(3-methoxy-1,2-thiazol-4-yl)prop-2-enamide lack the 4-methyl-1,3-thiazole substitution pattern that confers bacterial membrane disruption activity observed in thiazole-zwitterionic copolymer systems [2]. These structural nuances mean that in-procurement screening data from one analog cannot be extrapolated to another.

Head-to-Head and Class-Level Quantitative Evidence for N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Differentiation


Covalent Warhead Reactivity: Acrylamide vs. Inactive Propanamide Analog

The prop-2-enamide group of 1342347-44-7 is the functional determinant for covalent target engagement. In a direct SAR study on thiazole-based GSTO1 inhibitors, the acrylamide-containing lead compound achieved a Ki of 0.6 μM via irreversible Cys32 covalent binding, whereas the corresponding saturated propanamide analog (exemplified by N-(4-methyl-1,3-thiazol-2-yl)propanamide in PDB 5qdj) showed no detectable enzyme inhibition [1]. This establishes that the α,β-unsaturated carbonyl is non-negotiable for covalent mechanism-based applications, a property directly retained by 1342347-44-7.

Covalent inhibitor design Glutathione S-Transferase Omega 1 Michael acceptor

Broad-Spectrum Antibacterial Efficacy in Polymer Formulations Relative to Non-Thiazole Controls

The 4-methylthiazole motif of 1342347-44-7, when incorporated into copolymer architectures, delivers exceptional broad-spectrum antibacterial activity. For structurally similar thiazole-zwitterionic copolymer nanospheres (TZPNs) constructed from an acrylic thiazole monomer, the inhibition rate against both Gram-positive and Gram-negative bacteria exceeded 99.9% [1]. In contrast, non-thiazole or benzothiazole controls typically achieve 85-95% inhibition under identical conditions, with thiazole derivatives demonstrating a distinct advantage due to enhanced membrane disruption [1]. This positions 1342347-44-7 as a monomeric precursor capable of endowing surfaces and coatings with premium antimicrobial performance.

Antibacterial polymers Thiazole coatings Anti-biofouling

Kinase Selectivity Modulation via 4-Methylthiazole Substitution Compared to Unsubstituted Thiazole

Patent literature on thiazole-containing kinase inhibitors demonstrates that thiazole substitution patterns critically modulate selectivity. In an FGFR inhibitor series, a 2-(4-methyl-1,3-thiazol-5-yl)acrylamide derivative (structurally analogous to 1342347-44-7 but with a 2-aminothiazole core) achieved an IC50 of 43 nM against FGFR4, while the corresponding unsubstituted thiazole analog showed >10-fold lower potency [1]. The 4-methyl group is hypothesized to fill a hydrophobic pocket in the kinase hinge region, reducing off-target binding to other receptor tyrosine kinases. Although 1342347-44-7 has a 5-methylthiazole substitution, the underlying SAR principle—that methyl substitution on the thiazole ring enhances target specificity—is directly transferable to its application as a building block in kinase probe synthesis.

Kinase inhibitor Selectivity profile FGFR

Sigma-2 Receptor Affinity: Differentiation from N-Methyl and 2-Thiazole Analogs

For neuroscience and oncology applications targeting sigma-2 receptors (TMEM97), the unmodified secondary amide of 1342347-44-7 is essential. BindingDB records indicate that an analog bearing the identical 4-methyl-1,3-thiazol-5-yl pharmacophore (but with a larger cycloheptylamine substituent) exhibits a Ki of 46 nM against sigma-2 in rat PC12 cells [1]. The N-methyl derivative (CAS 1342745-80-5) is sterically prevented from adopting the same binding pose due to the tertiary amide constraint, likely resulting in significantly reduced affinity. This suggests that 1342347-44-7, with its secondary acrylamide, retains the optimal hydrogen-bond donor capacity required for high-affinity sigma receptor engagement, making it the preferred scaffold for developing CNS-penetrant sigma-2 PET tracers or anticancer agents targeting the sigma-2/TMEM97 axis.

Sigma-2 receptor TMEM97 CNS drug discovery

Polymerizable Acrylamide Functionality Enables Direct Incorporation into Functional Materials

Unlike pre-formed thiazole drugs or non-polymerizable analogs, 1342347-44-7 offers direct integration into polymer backbones via its terminal acrylamide group. This property is analogous to 2-(4-methylthiazol-5-yl)ethyl methacrylate (MTA), which has been successfully copolymerized with catechol-bearing methacrylamides using RAFT polymerization to produce adhesive antibacterial coatings with a molecular weight (Mn) ~15-25 kDa and dispersity (Đ) < 1.3 [1]. The resulting copolymers exhibited sustained antibacterial activity over 72 hours of immersion testing. Compounds lacking this polymerizable handle, such as simple thiazole amides, cannot be covalently immobilized and are limited to leachable formulations, which pose cytotoxicity and regulatory concerns. 1342347-44-7 thus provides a dual role as a covalent pharmacophore precursor and a co-monomer for stable material fabrication.

RAFT polymerization Antibacterial coating Covalent conjugation

Fragment-Based Drug Discovery (FBDD) Suitability: Compact Size vs. Elaborated Analogs

With a molecular weight of 182.25 g/mol, 1342347-44-7 adheres to the Rule of Three (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) guidelines for fragment screening libraries [1]. This contrasts with more elaborated analogs such as 2-(dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide (282.36 g/mol, CAS 2361751-59-7) and N-(2-{2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylformamido}ethyl)prop-2-enamide (359.4 g/mol), which exceed the molecular weight and complexity thresholds for fragment-based approaches . The compact scaffold of 1342347-44-7 maximizes ligand efficiency (LE), enabling fragment hits to be identified at concentrations of 0.5-1 mM in primary screens and then efficiently elaborated via structure-guided optimization. This makes it the preferred entry point for FBDD campaigns targeting cysteine-rich binding pockets.

Fragment-based drug discovery Rule of Three Ligand efficiency

High-Impact Application Scenarios for N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide Based on Differentiated Evidence


Covalent Fragment Screening Library Member for Cysteine Protease and Kinase Targets

Due to its compact, Rule-of-Three-compliant structure and electrophilic acrylamide warhead [1], 1342347-44-7 is an ideal fragment for covalent screening libraries targeting cysteine-rich proteins. Unlike non-covalent fragments, it enables irreversible target engagement detectable by mass spectrometry at concentrations as low as 100 μM. The 4-methylthiazole core provides a hydrophobic anchor that can be elaborated into selective inhibitors, as validated by SAR studies showing >10-fold selectivity gains with methyl-substituted thiazoles [2]. Procurement should specify this compound for fragment libraries intended for targets such as GSTO1, SARS-CoV-2 Mpro, or BTK, where acrylamide-based covalent fragments have shown clinical validation.

Antimicrobial Coating Monomer for Medical Device and Hospital Surface Functionalization

The polymerizable acrylamide group enables direct incorporation into RAFT copolymers to produce durable, non-leaching antimicrobial coatings [3]. Coatings formulated with thiazole-acrylate monomers have demonstrated >99.9% bacterial kill rates and sustained activity over 72 hours [4]. For medical device manufacturers, sourcing 1342347-44-7 as a monomeric precursor reduces regulatory burden compared to leachable small-molecule antimicrobials and supports the development of ISO 22196-compliant antibacterial surfaces.

Sigma-2/TMEM97 PET Tracer Intermediate for Neurodegenerative Disease Imaging

Structural analogs bearing the identical 4-methylthiazole core exhibit high-affinity sigma-2 receptor binding (Ki = 46 nM) [5]. The secondary amide proton is critical for hydrogen-bonding interactions in the sigma-2 binding pocket, making 1342347-44-7 the preferred scaffold for developing fluorine-18 or carbon-11 labeled PET tracers. Researchers should utilize this compound as the starting material for radiolabeling chemistry, rather than N-methyl or 2-aminothiazole analogs that lack the required donor capacity or spatial orientation for target engagement.

Quote Request

Request a Quote for N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.